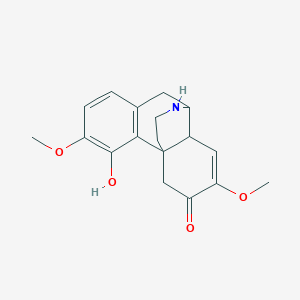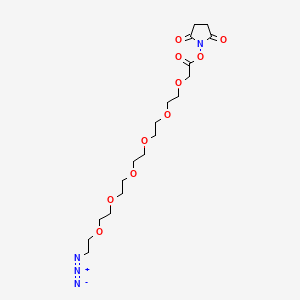![molecular formula C14H19ClFN3O B15112442 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112442.png)
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. Its unique structure, which includes a fluoroethyl group, a methoxyphenyl group, and a pyrazolamine core, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the fluoroethyl group, and attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The fluoroethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl and methoxyphenyl groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on its molecular interactions help elucidate its effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine
- 2-fluoroethyl-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine
- 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrobromide
Uniqueness
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its fluoroethyl group enhances its stability and binding affinity, while the methoxyphenyl group contributes to its selectivity and potency.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H19ClFN3O |
|---|---|
Molekulargewicht |
299.77 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-11-14(10-17-18(11)7-6-15)16-9-12-4-3-5-13(8-12)19-2;/h3-5,8,10,16H,6-7,9H2,1-2H3;1H |
InChI-Schlüssel |
XERHPGIKNNQCPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![5-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112365.png)


![N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide](/img/structure/B15112378.png)


![(2E)-N-[(2Z)-5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B15112402.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112410.png)

![Propyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate, chloride](/img/structure/B15112425.png)

![(1R,2S)-2-[(Dichloroacetyl)amino]-3-fluoro-1-[4-(methylsulfonyl)phenyl]propyl butyrate](/img/structure/B15112436.png)
![1-[4-(Morpholin-4-yl)thian-4-yl]methanamine](/img/structure/B15112455.png)
